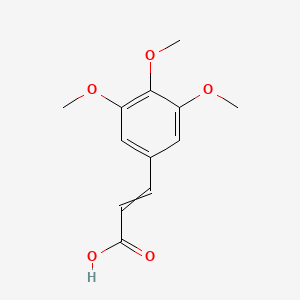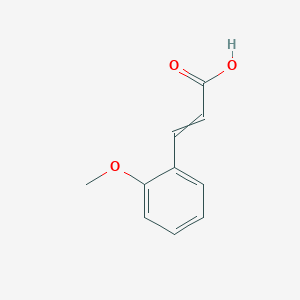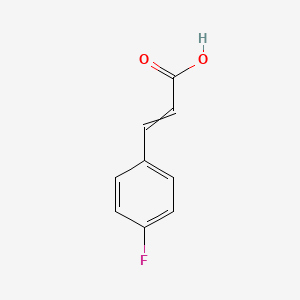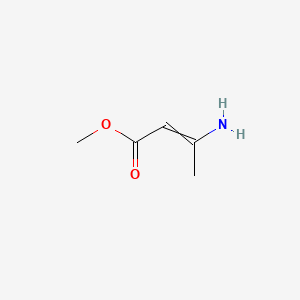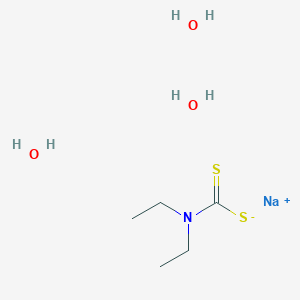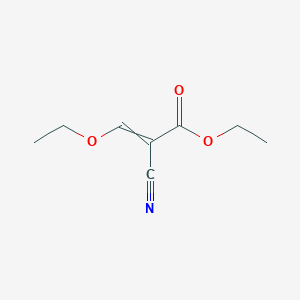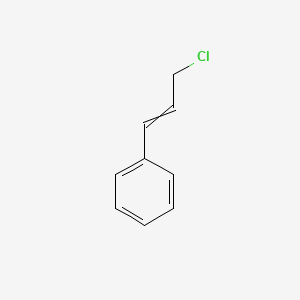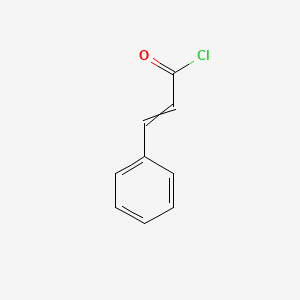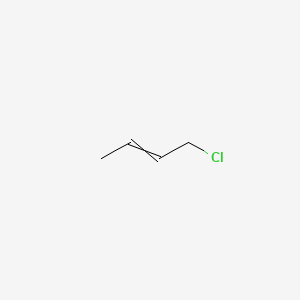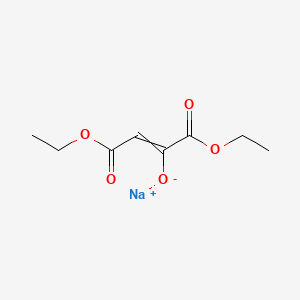
Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate
Overview
Description
Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate is a useful research compound. Its molecular formula is C8H11NaO5 and its molecular weight is 210.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate plays a significant role in the synthesis of various metal complexes, as demonstrated by Kunavina et al. (2019). They showed that its condensation with aryl methyl ketones leads to the formation of sodium 4-aryl-1-ethoxy-1,4-dioxobut-2-en-olates. These compounds, upon metal exchange, produce complexes that exhibit antibacterial activity against both gram-positive and gram-negative bacteria (Kunavina et al., 2019).
Utility in Reductive Alkylation
Vinter et al. (2010) explored the utility of this compound derivatives in the field of organic synthesis. They demonstrated the use of a related compound, 2-hydroxy-1,4-dioxane, in reductive alkylations of primary and secondary amines. This showcases the potential of this compound derivatives in the preparation of complex organic structures (Vinter et al., 2010).
Application in Advanced Oxidation Wastewater Treatment
The degradation of related compounds like 1,4-dioxane by advanced oxidation processes is another area of interest. Shen et al. (2017) investigated the degradation of 1,4-dioxane using the photoelectro-peroxone process, which combines ozonation, UV photolysis, and electrochemical hydrogen peroxide generation. This study suggests potential applications of this compound in environmental remediation and wastewater treatment (Shen et al., 2017).
Role in Photooxidation Studies
The this compound and its analogs have been studied for their photooxidation properties. For instance, Nardello et al. (1996) designed sodium 1,3-cyclohexadiene-1,4-diethanoate, a related compound, as a colorless trap for photogenerated singlet oxygen in aqueous solution. Such studies highlight the potential of this compound in photochemical research (Nardello et al., 1996).
Properties
IUPAC Name |
sodium;1,4-diethoxy-1,4-dioxobut-2-en-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h5,9H,3-4H2,1-2H3;/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZUICGIJODKOS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


